N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide
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Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide, also known as CP-945,598, is a compound that has been studied for its potential use in treating various medical conditions.
Scientific Research Applications
Pyrazole Derivatives in Antifungal Activity
Pyrazole derivatives have been explored for their antifungal properties. For instance, Xue Si (2009) synthesized a novel compound with antifungal activity against several pathogens, showcasing the potential of pyrazole derivatives in addressing fungal infections (Xue Si, 2009).
Anticancer Applications
Pyrazole derivatives have been investigated for their anticancer activities. A study by H. Ananda et al. (2016) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their antiproliferative properties against various cancer cell lines, showing promising cytotoxic effects, especially against breast cancer and leukemic cells (H. Ananda et al., 2016).
Antimicrobial and Antiviral Research
Research on pyrazole derivatives extends to antimicrobial and antiviral applications. F. Attaby et al. (2006) synthesized derivatives that showed potential antiviral activity against HSV1 and HAV-MBB, indicating the broad-spectrum utility of these compounds in combating viral infections (F. Attaby et al., 2006).
properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-2-22(18-8-4-3-5-9-18)24(29)26-17-20-16-23(19-12-14-25-15-13-19)28(27-20)21-10-6-7-11-21/h3-5,8-9,12-16,21-22H,2,6-7,10-11,17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRVURATHOOCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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